molecular formula C7H6ClN3 B1625894 6-Chloro-1H-benzimidazol-1-amine CAS No. 63282-63-3

6-Chloro-1H-benzimidazol-1-amine

Cat. No.: B1625894
CAS No.: 63282-63-3
M. Wt: 167.59 g/mol
InChI Key: GVTGVUJHCWBHFW-UHFFFAOYSA-N
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Description

6-Chloro-1H-benzimidazol-1-amine is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole and its derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science . The presence of a chlorine atom at the 6th position and an amino group at the 1st position in the benzimidazole ring structure imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1H-benzimidazol-1-amine typically involves the condensation of o-phenylenediamine with a suitable chlorinated reagent. One common method is the reaction of o-phenylenediamine with 6-chlorobenzaldehyde under acidic conditions to form the benzimidazole ring . The reaction is usually carried out in the presence of a catalyst such as polyphosphoric acid or concentrated sulfuric acid at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1H-benzimidazol-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-1H-benzimidazol-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-1H-benzimidazol-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways . The presence of the chlorine atom and the amino group enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-1H-benzimidazol-1-amine is unique due to the specific positioning of the chlorine atom and the amino group, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in scientific research and potential therapeutic applications .

Properties

IUPAC Name

6-chlorobenzimidazol-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-5-1-2-6-7(3-5)11(9)4-10-6/h1-4H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVTGVUJHCWBHFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20490348
Record name 6-Chloro-1H-benzimidazol-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20490348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63282-63-3
Record name 6-Chloro-1H-benzimidazol-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20490348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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